molecular formula C19H18N2O2 B3349373 1H-Indole, 3,3'-methylenebis[5-methoxy- CAS No. 215997-98-1

1H-Indole, 3,3'-methylenebis[5-methoxy-

Cat. No.: B3349373
CAS No.: 215997-98-1
M. Wt: 306.4 g/mol
InChI Key: JTPGESPWPBXUEF-UHFFFAOYSA-N
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Description

1H-Indole, 3,3’-methylenebis[5-methoxy-] is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of 1H-Indole, 3,3’-methylenebis[5-methoxy-] typically involves the reaction of indole with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent mixture of ethanol and water under nitrogen protection. The process involves the addition of formaldehyde to the indole solution, followed by stirring at room temperature for 24 hours. The resulting product is then purified through recrystallization using solvents like methanol and ethyl acetate .

Chemical Reactions Analysis

1H-Indole, 3,3’-methylenebis[5-methoxy-] undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole, 3,3’-methylenebis[5-methoxy-] has several applications in scientific research, including:

    Chemistry: It serves as a precursor for the synthesis of various biologically active molecules and complex heterocyclic compounds.

    Biology: The compound is used in the study of cell biology and as a tool for investigating biological pathways.

    Medicine: Indole derivatives, including 1H-Indole, 3,3’-methylenebis[5-methoxy-], are explored for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-methoxy-] involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain kinases or interact with DNA to exert their biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

1H-Indole, 3,3’-methylenebis[5-methoxy-] can be compared with other indole derivatives such as:

    1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

The uniqueness of 1H-Indole, 3,3’-methylenebis[5-methoxy-] lies in its specific structure, which allows for unique interactions and applications in various fields .

Properties

IUPAC Name

5-methoxy-3-[(5-methoxy-1H-indol-3-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-22-14-3-5-18-16(8-14)12(10-20-18)7-13-11-21-19-6-4-15(23-2)9-17(13)19/h3-6,8-11,20-21H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPGESPWPBXUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433183
Record name 1H-Indole, 3,3'-methylenebis[5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215997-98-1
Record name 1H-Indole, 3,3'-methylenebis[5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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